molecular formula C16H20N2O B7163007 N-(3-ethyl-4-methylphenyl)-1,5-dimethylpyrrole-2-carboxamide

N-(3-ethyl-4-methylphenyl)-1,5-dimethylpyrrole-2-carboxamide

Cat. No.: B7163007
M. Wt: 256.34 g/mol
InChI Key: PDGOLFPFRBADGL-UHFFFAOYSA-N
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Description

N-(3-ethyl-4-methylphenyl)-1,5-dimethylpyrrole-2-carboxamide is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with an ethyl and methyl group on the phenyl ring, and a carboxamide group at the 2-position of the pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Properties

IUPAC Name

N-(3-ethyl-4-methylphenyl)-1,5-dimethylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-5-13-10-14(8-6-11(13)2)17-16(19)15-9-7-12(3)18(15)4/h6-10H,5H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGOLFPFRBADGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)NC(=O)C2=CC=C(N2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethyl-4-methylphenyl)-1,5-dimethylpyrrole-2-carboxamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group by reacting the pyrrole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound typically involves the optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethyl-4-methylphenyl)-1,5-dimethylpyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the pyrrole ring, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various alkyl or aryl groups on the phenyl or pyrrole ring.

Scientific Research Applications

N-(3-ethyl-4-methylphenyl)-1,5-dimethylpyrrole-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-ethyl-4-methylphenyl)-1,5-dimethylpyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-1,5-dimethylpyrrole-2-carboxamide
  • N-(3-ethylphenyl)-1,5-dimethylpyrrole-2-carboxamide
  • N-(3-ethyl-4-methoxyphenyl)-1,5-dimethylpyrrole-2-carboxamide

Uniqueness

N-(3-ethyl-4-methylphenyl)-1,5-dimethylpyrrole-2-carboxamide is unique due to the specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. The presence of both ethyl and methyl groups on the phenyl ring may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved efficacy in certain applications.

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